2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiophene ring fused with a pyridine ring, and a carbonitrile group. The presence of the 3,5-dichloro-2-hydroxyphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups are reactive sites for nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent, given its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The dichloro groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar compounds include:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide derivatives: These compounds also contain a carbonitrile group and are used in similar applications, such as enzyme inhibition and anticancer research.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.
Properties
Molecular Formula |
C17H13Cl2N3OS |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-11-5-10(15(23)13(19)6-11)8-21-16-12(7-20)14-9-1-3-22(4-2-9)17(14)24-16/h5-6,8-9,23H,1-4H2/b21-8+ |
InChI Key |
JIBMKRBVTZATBB-ODCIPOBUSA-N |
Isomeric SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)Cl)Cl)O |
Canonical SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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